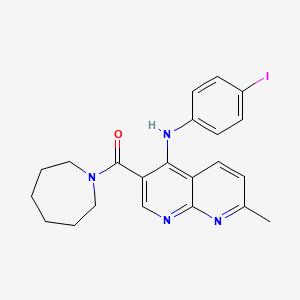
3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C22H23IN4O and its molecular weight is 486.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.
The molecular formula of this compound is C24H28N4O, with a molecular weight of 388.5 g/mol. The structure includes a naphthyridine core substituted with an azepane carbonyl and an iodophenyl group, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, a related study demonstrated that certain naphthyridine derivatives displayed cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The cytotoxicity was assessed using IC50 values, with some compounds showing promising results compared to standard chemotherapeutics like tamoxifen .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Related Naphthyridine Derivative | MCF-7 | 47.92 | Tamoxifen |
The proposed mechanism of action for naphthyridine derivatives involves the inhibition of DNA synthesis and interference with cell cycle progression. This is achieved through the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and the modulation of Bcl-2 family proteins .
G Protein-Coupled Receptor Interaction
This compound may also interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. The interaction with specific GPCRs could lead to downstream effects that modulate cellular responses such as proliferation and apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of various naphthyridine derivatives for their biological activity. In vitro assays were conducted to assess their efficacy against cancer cell lines, revealing that modifications in the substituents significantly influenced their potency. For example, the introduction of different alkyl groups on the naphthyridine ring altered the compound's lipophilicity and consequently its bioavailability and activity against target cells .
Eigenschaften
IUPAC Name |
azepan-1-yl-[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQZFCBEPMSFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














